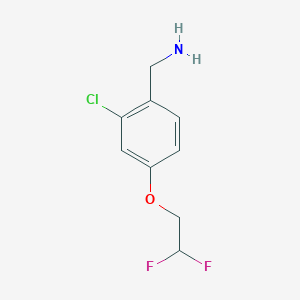
2-Chloro-4-(2,2-difluoroethoxy)-benzylamine
Vue d'ensemble
Description
2-Chloro-4-(2,2-difluoroethoxy)-benzylamine is an organic compound commonly used in the synthesis of pharmaceuticals, cosmetics, and other products. It is a colorless liquid with a pungent odor, and is soluble in water. It is used as a starting material in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and dyes. It is also used in the synthesis of a variety of fluorinated compounds, such as fluoroalkyl amines and fluoroalkyl ethers.
Applications De Recherche Scientifique
Synthesis and Structural Studies
2-Chloro-4-(2,2-difluoroethoxy)-benzylamine and its derivatives find applications in various fields of chemistry due to their unique structural properties. A study by Catalani et al. (2010) introduced the first synthesis of 4-chloro-2,2-difluoro[1,3]dioxole[4,5-c]pyridine, a derivative of 2,2-difluorobenzodioxole, emphasizing its potential for further functionalization in medicinal chemistry through cross-coupling reactions (Catalani, Paio, & Perugini, 2010).
Anticancer Activity
Research on benzylamine supported platinum(IV) complexes, which include benzylamine derivatives, has shown promising anticancer activities. Ameta, Singh, and Kale (2013) synthesized a series of these complexes and demonstrated their effectiveness against the MCF-7 cell line, highlighting the role of benzylamine derivatives in developing new anticancer drugs (Ameta, Singh, & Kale, 2013).
Cytokinin Activity
Gunar et al. (1969) explored the interaction of 2,4-dichloro-6-methylpyrimidine with benzylamine, leading to derivatives with significant cytokinin activity, which plays a crucial role in plant growth and development (Gunar et al., 1969).
Cyclopalladation Reactions
Fuchita et al. (1995) reported on the cyclopalladation of secondary and primary benzylamines, leading to the formation of dinuclear cyclopalladated complexes. These findings contribute to the understanding of complex formation and potential applications in catalysis and organic synthesis (Fuchita, Tsuchiya, & Miyafuji, 1995).
Fluorinated Derivatives Synthesis
Thornton and Jarman (1990) discussed the synthesis of difluoroanilines, emphasizing the role of fluorine in directing regiocontrol during the synthesis of various fluorinated derivatives, which are of interest due to their potential pharmacological activities (Thornton & Jarman, 1990).
Propriétés
IUPAC Name |
[2-chloro-4-(2,2-difluoroethoxy)phenyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClF2NO/c10-8-3-7(14-5-9(11)12)2-1-6(8)4-13/h1-3,9H,4-5,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLMVIPPDLHKBBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OCC(F)F)Cl)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClF2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-Chloro-4-(2,2-difluoroethoxy)phenyl]methanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



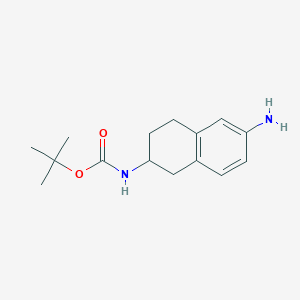
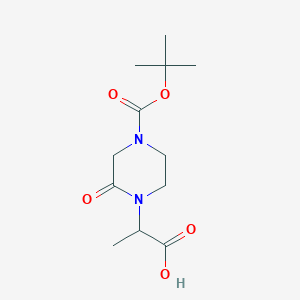
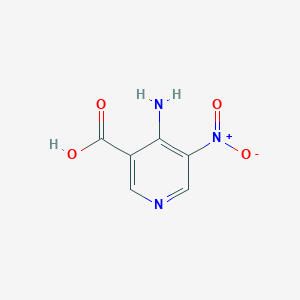
![1-(2-(2-(2-(2-Azidoethoxy)ethoxy)ethoxy)ethyl)-3-(3',6'-dihydroxy-3-oxo-3h-spiro[isobenzofuran-1,9'-xanthen]-5-yl)thiourea](/img/structure/B1380609.png)
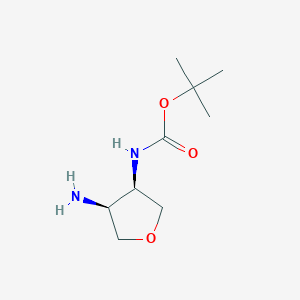
![N-[1-13C]Acetyl-D-glucosamine](/img/structure/B1380613.png)
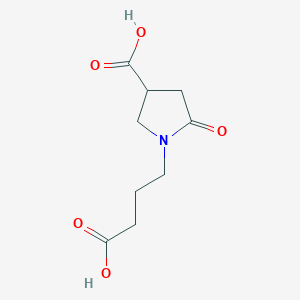

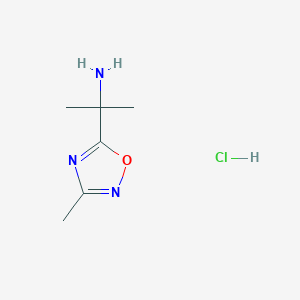
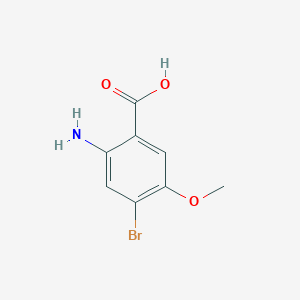
![6-bromo-4-chloro-1H-imidazo[4,5-c]pyridine](/img/structure/B1380620.png)
![5-[(Diethylamino)methyl]thiophene-2-carboxylic acid hydrochloride](/img/structure/B1380623.png)

![Benzoic acid, 4-[[1-[[(1,1-dimethylethoxy)carbonyl]amino]cyclopropyl]methoxy]-3-methoxy-](/img/structure/B1380628.png)